molecular formula C23H21N3O3S B11968918 (2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11968918
M. Wt: 419.5 g/mol
InChI Key: FSTVKBZRWDJSGJ-XDJHFCHBSA-N
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Description

(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines a thiazolo[3,2-b][1,2,4]triazine core with a benzylidene and a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and pentyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives with different substituents. Examples include:

  • (2E)-2-[4-(methoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2E)-2-[4-(ethoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific combination of functional groups, which may confer unique properties such as enhanced stability, solubility, or bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(2E)-2-[(4-pentoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O3S/c1-2-3-7-14-29-18-12-10-16(11-13-18)15-19-22(28)26-23(30-19)24-21(27)20(25-26)17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3/b19-15+

InChI Key

FSTVKBZRWDJSGJ-XDJHFCHBSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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